Methyl 2-bromo-1H-indole-6-carboxylate
Description
Methyl 2-bromo-1H-indole-6-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and dyestuffs . The compound’s structure includes a bromine atom at the 2-position and a carboxylate group at the 6-position of the indole ring, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 2-bromo-1H-indole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)7-3-2-6-5-9(11)12-8(6)4-7/h2-5,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTIJVJZLDVMSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=C(N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-1H-indole-6-carboxylate typically involves the bromination of methyl indole-6-carboxylate. One common method is the Bartoli indole synthesis, which starts from acetophenone and involves several steps to introduce the bromine atom and the carboxylate group . The reaction conditions often include the use of reagents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 2 of the indole ring undergoes substitution with nucleophiles under controlled conditions. Common reagents include amines, thiols, and organometallic agents.
Key Reaction Conditions:
| Nucleophile | Catalyst/Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Piperidine | NaH | DMF | 80°C | 78% | |
| KSCN | CuI | DMSO | 120°C | 65% | |
| Phenylboronic acid | Pd(PPh₃)₄ | Dioxane | 100°C | 82% |
These reactions often proceed via SNAr (nucleophilic aromatic substitution) mechanisms, facilitated by the electron-withdrawing carboxylate group at position 6, which activates the bromine for displacement .
Transition Metal-Catalyzed Cross-Couplings
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation:
Suzuki-Miyaura Coupling:
Reaction with arylboronic acids using Pd(dppf)Cl₂ as a catalyst yields biaryl derivatives. For example:
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Product : Methyl 2-(4-methoxyphenyl)-1H-indole-6-carboxylate
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Conditions : Pd(dppf)Cl₂ (5 mol%), Na₂CO₃, H₂O/dioxane (3:1), 100°C, 12 h
Buchwald-Hartwig Amination:
Coupling with secondary amines (e.g., morpholine) forms C–N bonds:
Ester Hydrolysis
The methyl ester group is hydrolyzed to the carboxylic acid under acidic or basic conditions:
Acidic Hydrolysis:
Basic Hydrolysis:
Reduction Reactions
The indole ring and ester group can be selectively reduced:
LiAlH₄-Mediated Ester Reduction:
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Product : (2-Bromo-1H-indol-6-yl)methanol
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Conditions : LiAlH₄ (2 eq), THF, 0°C → RT, 2 h
Catalytic Hydrogenation:
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Conditions : H₂ (1 atm), 10% Pd/C, MeOH, 25°C
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Product : Partially saturated indoline derivatives (yields variable)
Functionalization via Electrophilic Substitution
The indole ring undergoes electrophilic substitution at position 4 or 5, depending on directing effects:
Nitration:
Oxidation Reactions
Controlled oxidation modifies the indole scaffold:
KMnO₄-Mediated Oxidation:
Scientific Research Applications
Medicinal Chemistry
Methyl 2-bromo-1H-indole-6-carboxylate serves as a crucial intermediate in synthesizing various biologically active compounds. Its structural features allow it to interact with multiple biological targets, making it a valuable scaffold for drug development.
Case Study: Inhibition of Cytochrome P450 Enzymes
Research has demonstrated that this compound exhibits notable inhibitory effects on cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. These enzymes are vital in drug metabolism, and their inhibition can lead to significant drug-drug interactions, impacting pharmacokinetics and therapeutic efficacy.
| Enzyme | IC50 (μM) | Effect |
|---|---|---|
| CYP1A2 | 15.2 | Moderate inhibition |
| CYP2C19 | 10.5 | Strong inhibition |
This inhibition suggests potential applications in developing drugs that require modulation of metabolic pathways.
Organic Synthesis
The compound is extensively used as a building block in organic synthesis due to its reactivity and ability to undergo various transformations. It can participate in nucleophilic substitutions and coupling reactions, facilitating the synthesis of more complex indole derivatives.
Synthesis of Indole Derivatives
A recent synthesis method involved using this compound as a precursor to create novel indole derivatives with enhanced biological activity. The derivatives were evaluated for their anti-inflammatory properties, showing promising results .
Agrochemicals
In agricultural chemistry, this compound is explored for its potential in developing safer agrochemicals. Its derivatives have been studied for efficacy as herbicides and pesticides, contributing to environmentally friendly agricultural practices.
Case Study: Herbicidal Activity
A study evaluated the herbicidal activity of several derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant herbicidal properties against common weeds, suggesting their potential use in sustainable agriculture .
Material Science
The unique chemical properties of this compound make it suitable for applications in material science, particularly in the development of polymers and coatings. Its ability to form stable bonds with various substrates is advantageous for creating advanced materials with specific characteristics.
Applications in Coatings
Research has investigated the use of this compound in formulating coatings that provide enhanced durability and resistance to environmental degradation. The incorporation of indole derivatives into polymer matrices has shown improvements in mechanical properties and thermal stability .
Mechanism of Action
The mechanism of action of Methyl 2-bromo-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and carboxylate group allow it to bind to various enzymes and receptors, influencing biological processes. For example, indole derivatives are known to interact with multiple receptors, including those involved in antiviral and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Methyl indole-6-carboxylate: Lacks the bromine atom at the 2-position.
Methyl 6-bromoindole-2-carboxylate: Similar structure but with different substitution patterns.
Uniqueness
Methyl 2-bromo-1H-indole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the bromine atom and the carboxylate group makes it a versatile intermediate in organic synthesis and a valuable compound for scientific research.
Biological Activity
Methyl 2-bromo-1H-indole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on current research findings.
Chemical Structure and Properties
This compound features a bromine atom at the 2-position of the indole ring, which contributes to its unique chemical reactivity and biological activity. The carboxylate group enhances its solubility and interaction with biological targets.
Target Interactions
This compound interacts with various biological receptors and enzymes, which can lead to multiple pharmacological effects. Indole derivatives, including this compound, are known to influence several biochemical pathways:
- Antiviral Activity : Inhibits viral replication by interfering with viral enzymes.
- Anticancer Properties : Induces apoptosis in cancer cells through modulation of cell cycle regulators.
- Antimicrobial Effects : Exhibits activity against a range of bacterial and fungal strains.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. Studies show it can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in Table 1.
| Pathogen | MIC (μg/mL) |
|---|---|
| E. coli | 0.0195 |
| S. aureus | 5.64 |
| C. albicans | 16.69 |
| B. subtilis | 4.69 |
These findings suggest that this compound can be a potent candidate for developing new antimicrobial agents .
Anticancer Activity
Research indicates that this compound may also possess anticancer properties. In vitro studies have shown that it can induce cell death in various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer cells. For instance, one study reported an IC50 value of approximately against MCF-7 cells, indicating significant cytotoxicity .
Study on Antiviral Effects
A recent investigation explored the antiviral potential of this compound against HIV. The study revealed that the compound could inhibit viral replication by targeting integrase enzymes, with an IC50 value of . This highlights its potential as a scaffold for developing new antiviral therapies .
Research on Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of various indole derivatives, including this compound. The results demonstrated that this compound exhibited superior activity against multidrug-resistant bacterial strains compared to standard antibiotics, underscoring its therapeutic potential in treating resistant infections .
Q & A
Q. What are the common synthetic routes for preparing Methyl 2-bromo-1H-indole-6-carboxylate?
The synthesis typically involves bromination of a preformed indole carboxylate ester. For example, bromine can be introduced at the 2-position using electrophilic brominating agents (e.g., NBS or Br₂ in acetic acid). Subsequent esterification via reaction with methanol and a catalyst (e.g., SOCl₂) is employed to yield the methyl ester. A related protocol for methyl 6-bromo-1H-indole-2-carboxylate involves refluxing the carboxylic acid with SOCl₂ in methanol, achieving >95% yield . Modifications to this method, such as optimizing reaction time or temperature, may improve yields for the 6-carboxylate isomer.
Q. How is this compound characterized spectroscopically?
Key techniques include:
- ¹H NMR : Peaks for the methyl ester (δ ~3.9 ppm, singlet), aromatic protons (δ 7.0–8.5 ppm), and NH proton (δ ~10–12 ppm, broad).
- ¹³C NMR : Signals for the ester carbonyl (~165–170 ppm) and brominated aromatic carbons.
- 2D NMR (COSY, HSQC, HMBC) : Used to confirm substitution patterns and connectivity, particularly distinguishing between 6-carboxylate and other isomers .
- Mass spectrometry (HRMS) : Validates molecular weight and bromine isotope patterns .
Q. What reactivity is expected at the bromine substituent in this compound?
The 2-bromo group is a prime site for cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig). For instance, Suzuki coupling with aryl boronic acids can introduce diverse substituents, enabling access to libraries of indole derivatives for structure-activity studies. Evidence from similar bromo-indole esters shows that Pd-catalyzed reactions proceed efficiently at room temperature with yields >80% .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of bromination in indole carboxylate esters?
Regioselectivity is influenced by the directing effects of substituents. The 6-carboxylate group deactivates the indole ring, favoring bromination at the 2-position. Solvent polarity (e.g., DMF vs. acetic acid) and temperature (0°C vs. RT) can further modulate selectivity. For example, low-temperature bromination in acetic acid minimizes di-substitution byproducts . Computational studies (DFT) may predict optimal conditions by analyzing charge distribution in intermediates.
Q. What analytical methods are recommended for assessing purity and stability?
- HPLC/LC-MS : Detects trace impurities (e.g., de-brominated byproducts or ester hydrolysis products). Use C18 columns with acetonitrile/water gradients for separation .
- TLC : Monitors reaction progress (e.g., ethyl acetate/hexane, Rf ~0.5).
- Stability studies : Store the compound at –20°C under inert atmosphere to prevent degradation via hydrolysis or oxidation .
Q. How can conflicting spectral data (e.g., ambiguous HMBC correlations) be resolved?
Ambiguities arise in crowded aromatic regions. Strategies include:
- NOESY : Identifies spatial proximity between protons (e.g., methyl ester and adjacent NH).
- Isotopic labeling : Synthesize ¹³C-labeled analogs to clarify HMBC cross-peaks.
- X-ray crystallography : Resolves absolute configuration if single crystals are obtainable (see Question 9) .
Q. What methodologies are used to evaluate biological activity of this compound?
Q. Can computational modeling predict reaction pathways for derivatization?
Yes. DFT calculations (e.g., Gaussian or ORCA) model transition states for cross-coupling reactions. Molecular docking (AutoDock) screens potential biological targets by simulating interactions with proteins (e.g., kinases) .
Q. How is crystallographic data utilized to resolve structural ambiguities?
Single-crystal X-ray diffraction with SHELXL refines bond lengths/angles and confirms the bromine position. ORTEP-3 generates thermal ellipsoid plots to visualize disorder or co-crystallized solvents .
Q. What strategies mitigate byproduct formation during scale-up synthesis?
- Slow reagent addition : Prevents exothermic side reactions.
- Purification : Flash chromatography (silica gel, 10–20% ethyl acetate/hexane) or recrystallization from ethanol.
- In-line analytics : PAT (Process Analytical Technology) monitors reaction parameters in real-time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
